molecular formula C18H15N3O5S B2855917 2,3-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 896010-75-6

2,3-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2855917
CAS No.: 896010-75-6
M. Wt: 385.39
InChI Key: GFTQXJRPHDNYGN-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule based on a 2-aminothiazole core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research. This compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds featuring the 2-aminothiazole structure have been extensively investigated as building blocks for novel therapeutics due to their broad pharmacological profile. Research into analogous structures has shown that such molecules can function as allosteric inhibitors of protein kinases. For instance, similar 2-aminothiazole derivatives have been identified as potent and selective allosteric inhibitors of CK2α, a kinase target of interest in oncology for its role in cell proliferation and survival pathways . The molecular design of this benzamide incorporates a 2,3-dimethoxybenzamide group linked to a 4-(3-nitrophenyl)thiazole ring. This structure is characteristic of molecules studied for their ability to interact with enzymatic pockets. The synthesis of related compounds is typically achieved through reactions between aniline derivatives and acyl chlorides in a basic medium . As a research chemical, this product is suited for in vitro studies exploring kinase inhibition, signal transduction mechanisms, and anticancer drug discovery. Researchers can use it as a tool compound to probe specific biological pathways and validate new therapeutic targets. Handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2,3-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-25-15-8-4-7-13(16(15)26-2)17(22)20-18-19-14(10-27-18)11-5-3-6-12(9-11)21(23)24/h3-10H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTQXJRPHDNYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

  • 4-Ethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide: Replacing the 2,3-dimethoxy groups with a single ethoxy group at the para position reduces steric hindrance and alters electronic properties.
  • In plant growth modulation assays, this compound exhibited 129.23% activity (p < 0.05), suggesting that bulkier substituents may enhance bioactivity in certain contexts .

Variations in the Nitrophenyl Group Position

  • 2,3-Dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide: A positional isomer with the nitro group at the para position of the phenyl ring.
  • 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide : Replacing the benzamide’s methoxy groups with a sulfamoyl group introduces hydrogen-bonding capabilities. This compound’s diethylsulfamoyl moiety could improve membrane permeability in drug delivery applications .

Thiazole Ring Modifications

  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide: Incorporates a dihydrothiazole ring, which introduces conformational rigidity.
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine : Replacing the benzamide with a triazole-linked benzothiazole shifts the molecule’s electronic profile. Such derivatives are explored for antiproliferative properties, though direct comparisons to the target compound are lacking .

Bioactivity in Plant Growth Modulation

  • N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Demonstrated 129.23% activity in plant growth assays, outperforming other thiazole derivatives like 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (119.09%, p < 0.05) . This suggests that electron-rich substituents on the benzamide may enhance efficacy.

Anticancer and Antimicrobial Potential

  • N-({1,3-Benzo[d]thiazol-2-ylcarbamothioyl})-2/4-substituted benzamides : These analogs, featuring thiourea linkages, were evaluated for kinase inhibition and enzyme modulation. While the target compound lacks explicit data, the presence of a nitro group may confer similar bioactivity through redox interactions .

Structural Data

Compound Key Bond Angles (°) Key Bond Lengths (Å) Reference
Target Compound Not explicitly reported Not explicitly reported
(Z)-N-[3-(2-Methoxyphenyl)-...benzamide C3–C2–N1: 123.2° C4–C11: 1.389
4-Ethoxy-N-[4-(3-nitrophenyl)-...amide Not reported Not reported

Q & A

Q. What strategies are effective for identifying novel biological targets?

  • Proteomic Profiling: Use affinity chromatography with immobilized compound to pull down binding proteins.
  • CRISPR-Cas9 Screens: Identify gene knockouts that confer resistance, highlighting target pathways .

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